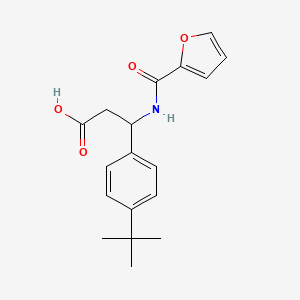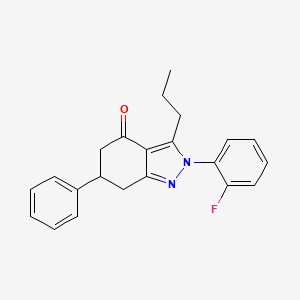
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid, also known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a potent agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been extensively used as a research tool to study the role of PPARδ in various physiological and pathological conditions. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been shown to improve insulin sensitivity, reduce adiposity, and increase energy expenditure in animal models of obesity and diabetes. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has also been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. Furthermore, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been used to investigate the molecular mechanisms underlying the beneficial effects of exercise on metabolic health.
Wirkmechanismus
PPARδ is a ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and inflammation. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid binds to PPARδ with high affinity and induces conformational changes that promote the recruitment of coactivators and the formation of a transcriptional complex. This complex activates the expression of target genes that promote fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid also inhibits the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been shown to improve lipid and glucose metabolism in various animal models of metabolic disorders. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and reduced adiposity. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid also enhances glucose uptake in skeletal muscle and adipose tissue, improving insulin sensitivity. Moreover, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been reported to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid is a potent and selective agonist of PPARδ, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid is also stable and easy to handle, which simplifies its use in lab experiments. However, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity evaluations are necessary when using 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid in lab experiments.
Zukünftige Richtungen
For 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid research include the development of novel 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying the beneficial effects of 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid on metabolic health. Moreover, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid could be used in combination with other drugs or lifestyle interventions to enhance their therapeutic effects.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)13-8-6-12(7-9-13)14(11-16(20)21)19-17(22)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRYWWVHGLSKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate](/img/structure/B4301889.png)

![4-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301907.png)
![N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide](/img/structure/B4301913.png)
![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4301922.png)
![4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301926.png)
![3-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4301931.png)
![2-methyl-4-[4-(methylthio)phenyl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301941.png)
![3-[(3-methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4301947.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-methylisoxazol-3-yl)butanamide](/img/structure/B4301950.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-cyanophenyl)butanamide](/img/structure/B4301960.png)
![ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4301970.png)
![ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301985.png)
![5-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4301987.png)